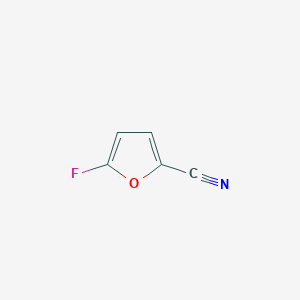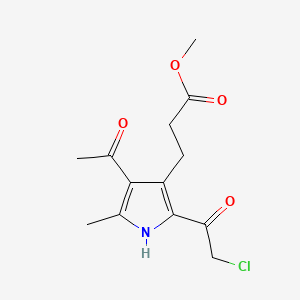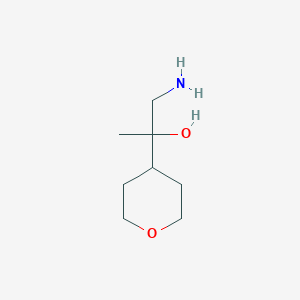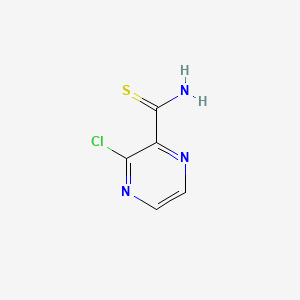
3-Chloropyrazine-2-carbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloropyrazine-2-carbothioamide is a heterocyclic compound containing a pyrazine ring substituted with a chlorine atom at the third position and a carbothioamide group at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloropyrazine-2-carbothioamide typically involves the nucleophilic substitution of chlorine in 3-chloropyrazine-2-carboxamide with a thiol group. One common method is the reaction of 3-chloropyrazine-2-carboxamide with thiourea under basic conditions, which results in the formation of this compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and microwave-assisted synthesis to enhance reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions: 3-Chloropyrazine-2-carbothioamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles such as amines and thiols.
Oxidation and Reduction: The carbothioamide group can undergo oxidation to form sulfonamides or reduction to form amines.
Condensation Reactions: It can participate in condensation reactions with aldehydes and ketones to form Schiff bases.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium thiolate or primary amines under basic conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Substitution Products: Various substituted pyrazine derivatives.
Oxidation Products: Sulfonamides.
Reduction Products: Amines.
Scientific Research Applications
3-Chloropyrazine-2-carbothioamide has diverse applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of antimicrobial and anticancer agents.
Biological Studies: Used in the study of enzyme inhibition and protein-ligand interactions.
Materials Science: Employed in the development of organic semiconductors and corrosion inhibitors.
Mechanism of Action
The mechanism of action of 3-Chloropyrazine-2-carbothioamide involves its interaction with biological targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Molecular docking studies have shown that it can interact with mycobacterial enoyl-ACP reductase, suggesting its potential as an antimicrobial agent .
Comparison with Similar Compounds
3-Chloropyrazine-2-carboxamide: Similar structure but with a carboxamide group instead of a carbothioamide group.
3-Chloropyrazine-2-carbonitrile: Contains a nitrile group at the second position.
Pyrazinamide: A well-known antimicrobial agent with a similar pyrazine core.
Uniqueness: 3-Chloropyrazine-2-carbothioamide is unique due to its carbothioamide group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound for the development of new therapeutic agents and materials .
Properties
Molecular Formula |
C5H4ClN3S |
|---|---|
Molecular Weight |
173.62 g/mol |
IUPAC Name |
3-chloropyrazine-2-carbothioamide |
InChI |
InChI=1S/C5H4ClN3S/c6-4-3(5(7)10)8-1-2-9-4/h1-2H,(H2,7,10) |
InChI Key |
LBFYFZUOBHFJNE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C(=N1)C(=S)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




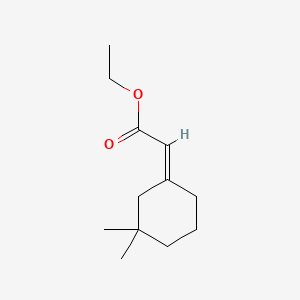
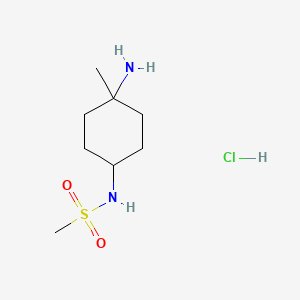
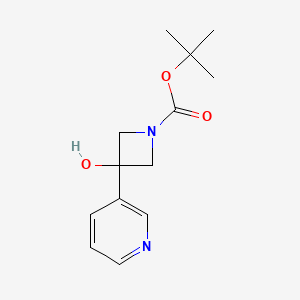
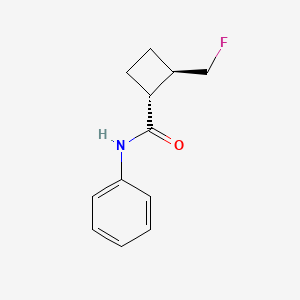
![Tert-butyl3-(chloromethyl)-1-oxa-2,8-diazaspiro[4.5]dec-2-ene-8-carboxylate](/img/structure/B13554883.png)

![2-[(3-Cyanooxolan-3-yl)oxy]ethane-1-sulfonyl fluoride](/img/structure/B13554904.png)

